Superior δ-Opioid Receptor Selectivity of [DPen2, Pen5] Enkephalin Over μ and κ Receptors in Radioligand Binding Assays
[DPen2, Pen5] Enkephalin demonstrates a markedly superior selectivity profile for the δ-opioid receptor compared to the μ- and κ-opioid receptors. In competitive binding assays using rat brain homogenates, DPDPE exhibited a high affinity for δ-receptors with a Ki of 2.7 nM. In contrast, its affinities for μ- and κ-receptors were substantially lower, with Ki values of 713 nM and >1,500 nM, respectively . This translates to a δ-selectivity of >250-fold over both μ and κ receptors.
| Evidence Dimension | Receptor Binding Affinity (Ki) and Selectivity |
|---|---|
| Target Compound Data | Ki (δ) = 2.7 nM; Ki (μ) = 713 nM; Ki (κ) > 1,500 nM |
| Comparator Or Baseline | None specified for direct comparison, but the selectivity ratios (μ/δ = 264; κ/δ > 555) are quantified. |
| Quantified Difference | >250-fold selectivity for δ over μ and κ receptors. |
| Conditions | Competitive radioligand binding assay in rat brain homogenates. |
Why This Matters
This high degree of selectivity ensures that in δ-receptor functional studies, the observed effects are not confounded by simultaneous activation of μ or κ receptors, a common issue with less selective enkephalin analogs like DADLE or DSLET.
